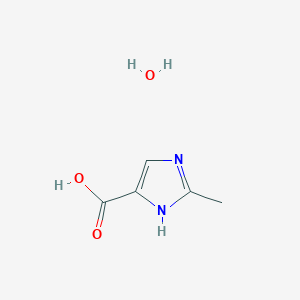

Ácido 2-metil-1H-imidazol-4-carboxílico hidratado

Descripción general

Descripción

2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a useful research compound. Its molecular formula is C5H8N2O3 and its molecular weight is 144.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-1H-imidazole-4-carboxylic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1H-imidazole-4-carboxylic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Agentes antimicrobianos

El ácido 2-metil-1H-imidazol-4-carboxílico hidratado sirve como precursor en la síntesis de diversos derivados de imidazol, que exhiben un amplio espectro de actividades biológicas. Notablemente, los compuestos basados en imidazol son integrales en el desarrollo de agentes antimicrobianos efectivos contra infecciones bacterianas y parasitarias . Estos compuestos son estructuralmente similares a la histidina y las purinas naturales, lo que los hace adecuados para interactuar con sistemas biológicos para inhibir el crecimiento microbiano.

Agricultura: Pesticidas y Fungicidas

En el sector agrícola, los derivados de imidazol sintetizados a partir de este compuesto se utilizan para crear pesticidas y fungicidas . Su capacidad para interrumpir las vías biológicas de plagas y hongos los hace valiosos para proteger los cultivos y asegurar mayores rendimientos.

Ciencia de los Materiales: Síntesis de Polímeros

El compuesto se utiliza en la ciencia de los materiales para la síntesis en fase sólida de poliamidas que contienen imidazol . Estos polímeros tienen propiedades únicas, como la estabilidad térmica y la resistencia química, lo que los hace adecuados para diversas aplicaciones industriales.

Ciencias Ambientales: Producción de Antibióticos

El ácido 2-metil-1H-imidazol-4-carboxílico hidratado es un intermediario clave en la síntesis de antibióticos de nitroimidazol . Estos antibióticos son particularmente efectivos contra bacterias anaeróbicas y se utilizan para tratar infecciones donde el oxígeno es escaso, como en heridas de tejidos profundos o infecciones dentales.

Bioquímica: Inhibición Enzimática

En bioquímica, el compuesto se utiliza para diseñar inhibidores enzimáticos. Por ejemplo, se han evaluado derivados de este compuesto por su capacidad para inhibir enzimas como la xantina oxidasa, que participa en la hiperuricemia relacionada con la gota .

Procesos Industriales: Catalizadores

El compuesto encuentra aplicaciones en procesos industriales como catalizador. Por ejemplo, puede regular la coordinación en la fabricación de marcos metal-orgánicos (MOF), que se utilizan como catalizadores en diversas reacciones químicas .

Química Analítica: Química de Coordinación

En química analítica, los derivados del ácido 2-metil-1H-imidazol-4-carboxílico hidratado se utilizan para simular la coordinación de la histidina a los complejos de hemo, lo que ayuda en el estudio de las estructuras y funciones de las proteínas .

Farmacéuticos: Síntesis de Medicamentos

Finalmente, en la industria farmacéutica, este compuesto es crucial para sintetizar medicamentos con diversos potenciales terapéuticos, incluidas las actividades antibacterianas, antifúngicas y antiprotozoarias . Es un bloque de construcción esencial para crear nuevos medicamentos que abordan diversas afecciones de salud.

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways, influencing various physiological and pathological processes .

Result of Action

Imidazole derivatives are known to exert various biological effects, depending on their specific targets and modes of action .

Análisis Bioquímico

Biochemical Properties

2-Methyl-1H-imidazole-4-carboxylic acid hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the synthesis and degradation of nucleotides. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic fluxes by interacting with key metabolic enzymes, thereby altering the rates of various biochemical reactions within the cell .

Molecular Mechanism

At the molecular level, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or extreme pH. Long-term exposure to 2-Methyl-1H-imidazole-4-carboxylic acid hydrate in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .

Metabolic Pathways

2-Methyl-1H-imidazole-4-carboxylic acid hydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in the synthesis and degradation of biomolecules. For example, it may participate in nucleotide metabolism by influencing the activity of enzymes responsible for nucleotide synthesis and degradation. These interactions can affect metabolic fluxes and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of the compound can modulate its biochemical interactions and overall impact on cellular function .

Propiedades

IUPAC Name |

2-methyl-1H-imidazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMNRFBWTDHMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

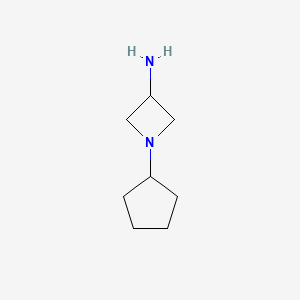

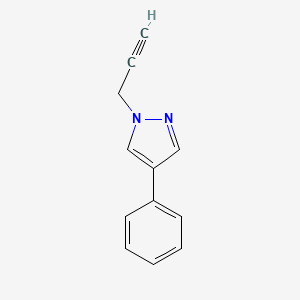

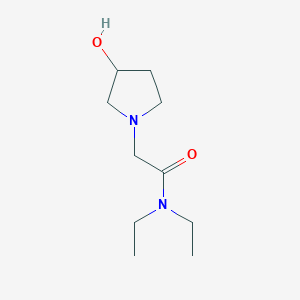

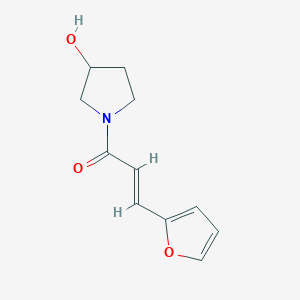

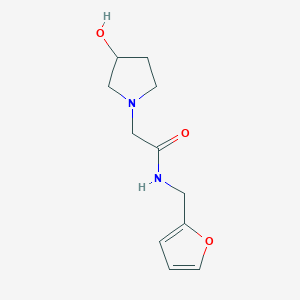

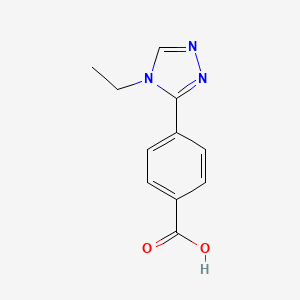

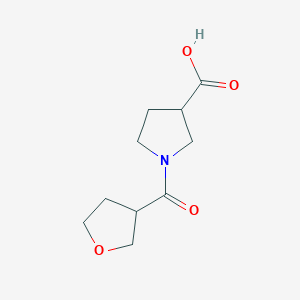

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489781.png)

![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

![1-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1489788.png)

![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)